molecular formula C9H18O2 B2724339 4-Methyl-2-propylpentanoic acid CAS No. 178269-53-9

4-Methyl-2-propylpentanoic acid

Cat. No. B2724339
CAS RN: 178269-53-9
M. Wt: 158.241
InChI Key: CYNQKJPFHUKKSF-UHFFFAOYSA-N
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Description

4-Methyl-2-propylpentanoic acid is a chemical compound with the CAS Number: 178269-53-9 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 4-methyl-2-propylpentanoic acid . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Methyl-2-propylpentanoic acid is 1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-2-propylpentanoic acid is a liquid at room temperature . It has a melting point of 75-77 degrees .

Scientific Research Applications

Analytical Chemistry Applications

A study by Gracia-Moreno et al. (2015) developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids in wine and other alcoholic beverages using solid phase extraction and gas chromatography-mass spectrometry. This method enables the detection and quantification of these acids at very low levels, highlighting its utility for analyzing wine composition and potentially for quality control purposes in the beverage industry Gracia-Moreno, Lopez, & Ferreira, 2015.

Synthesis Methodologies

Natekar and Samant (2010) described the synthesis and Friedel-Crafts reactions of 2-Methyl-4-phenylpentanedioic acid, showcasing the chemical's role in synthetic organic chemistry and its potential for creating complex organic molecules Natekar & Samant, 2010.

Safety Assessment

A safety assessment by Api et al. (2020) for 4-methylpentanoic acid, used as a fragrance ingredient, evaluated its genotoxicity, toxicity, and environmental impact, underscoring its safety for use in consumer products Api et al., 2020.

Antibacterial Properties

Kim et al. (2012) isolated a compound from Siegesbeckia glabrescens with notable antibacterial activity against Staphylococcus aureus. This compound, 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, exhibits potential for developing new antibacterial agents, especially against Gram-positive bacteria Kim et al., 2012.

Safety and Hazards

The safety information available indicates that 4-Methyl-2-propylpentanoic acid is potentially dangerous. The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

4-methyl-2-propylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQKJPFHUKKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-propylpentanoic acid

CAS RN

178269-53-9
Record name 4-methyl-2-propylpentanoic acid
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